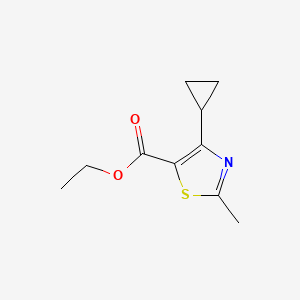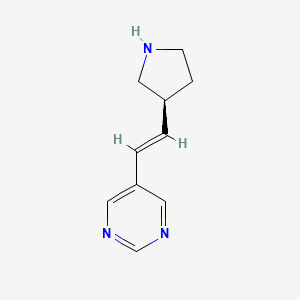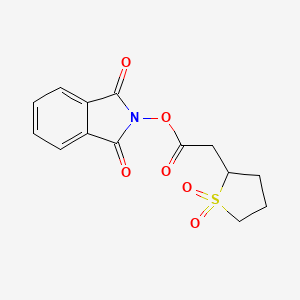
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is a complex organic compound that features both isoindoline and tetrahydrothiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the reaction of isoindoline derivatives with tetrahydrothiophene derivatives under specific conditions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This is followed by esterification with the appropriate tetrahydrothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically requires careful control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and photochromic materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves interactions with molecular targets through its isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl acetate
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to the presence of both isoindoline and tetrahydrothiophene moieties, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H13NO6S |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(1,1-dioxothiolan-2-yl)acetate |
InChI |
InChI=1S/C14H13NO6S/c16-12(8-9-4-3-7-22(9,19)20)21-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-2,5-6,9H,3-4,7-8H2 |
Clé InChI |
QHOAILVYFJWIJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)

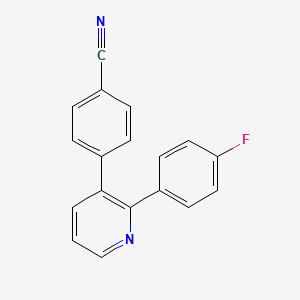
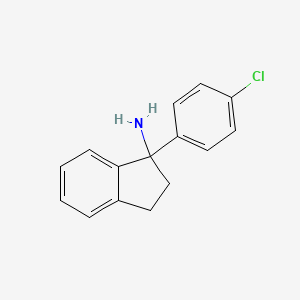
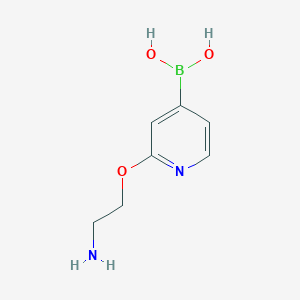
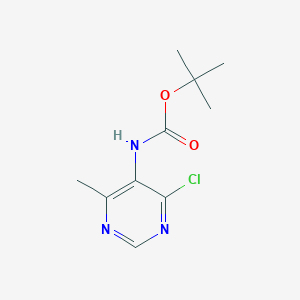
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
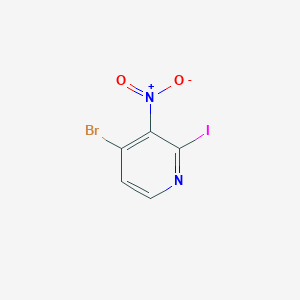
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
